N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are often used as key structural motifs in various drugs .
Preparation Methods
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate at room temperature . This reaction yields high to excellent results, and the pure products can be isolated by simple filtration . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives, including N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE, have shown potential as anticancer agents . They are also used in the development of drugs for various diseases due to their diverse biological activities .
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes them effective in targeting cancer cells while minimizing damage to healthy cells.
Comparison with Similar Compounds
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other pyrazole derivatives. Similar compounds include 3-methyl-1-phenyl-5-pyrazolone and various arylmethylene bis-pyrazoles . What sets N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE apart is its unique combination of substituents, which confer specific biological activities and chemical properties .
Properties
Molecular Formula |
C13H18N6O3 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H18N6O3/c1-3-17-6-4-11(16-17)8-14-13(20)5-7-18-10(2)12(9-15-18)19(21)22/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,20) |
InChI Key |
PEJUJNPTYQMKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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